

Application Notes & Protocols for Long-Term Stability Testing of Co-Renitec

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Co-Renitec
Cat. No.:	B12757596

[Get Quote](#)

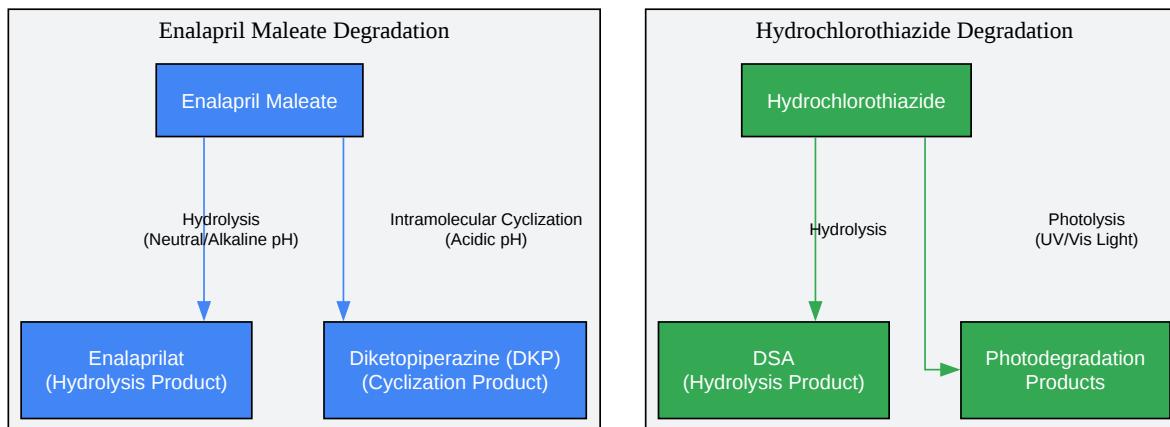
Introduction

Co-Renitec is a combination pharmaceutical product containing Enalapril Maleate, an angiotensin-converting enzyme (ACE) inhibitor, and Hydrochlorothiazide, a thiazide diuretic.^[1] ^[2]^[3] It is primarily prescribed for the treatment of hypertension (high blood pressure).^[1]^[4] To ensure the product's quality, safety, and efficacy throughout its shelf life, a robust long-term stability testing program is essential. This document provides detailed application notes and protocols for conducting this testing in a laboratory setting, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2).^[5]^[6]^[7] ^[8]

The objective of this stability study is to monitor the critical quality attributes (CQAs) of **Co-Renitec** tablets over a defined period under controlled storage conditions, thereby establishing the product's re-test period or shelf life and recommended storage conditions.

Key Stability-Indicating Parameters

The long-term stability of **Co-Renitec** is assessed by monitoring several key parameters that can indicate degradation or changes in the product's quality. These include:


- Assay of Active Pharmaceutical Ingredients (APIs): Quantitative measurement of Enalapril Maleate and Hydrochlorothiazide content.

- Degradation Products/Impurities: Identification and quantification of substances resulting from the chemical degradation of the APIs.
- Dissolution Profile: The rate at which the APIs dissolve from the tablet, which is critical for bioavailability.[\[9\]](#)
- Physical Appearance: Visual inspection for any changes in color, shape, or physical integrity.
- Moisture Content: Measurement of water content, as moisture can accelerate degradation.[\[10\]](#)

Potential Degradation Pathways

Understanding the degradation pathways of the active ingredients is crucial for developing a stability-indicating analytical method.

- Enalapril Maleate: This API is susceptible to two primary degradation pathways. The first is the hydrolysis of the ethyl ester group to form its active metabolite, Enalaprilat. The second pathway is an intramolecular cyclization to form a diketopiperazine (DKP) derivative.[\[11\]](#)[\[12\]](#) [\[13\]](#) The formation of DKP is favored in acidic conditions, while hydrolysis is more predominant in neutral to alkaline environments.[\[12\]](#)[\[13\]](#)
- Hydrochlorothiazide (HCTZ): HCTZ degradation can be initiated by hydrolysis, leading to the formation of 4-amino-6-chloro-1,3-benzenedisulfonamide (DSA). It is also known to be sensitive to light (photolysis).[\[14\]](#)[\[15\]](#)[\[16\]](#)

[Click to download full resolution via product page](#)

Caption: Degradation pathways for Enalapril Maleate and Hydrochlorothiazide.

Experimental Workflow for Stability Testing

A systematic workflow ensures that all aspects of the stability study are conducted consistently and in compliance with regulatory standards.

Caption: Workflow for long-term stability testing of **Co-Renitec** tablets.

Experimental Protocols

Protocol 1: Sample Management and Storage

- Objective: To ensure proper handling and storage of **Co-Renitec** tablets for the duration of the study.
- Materials: **Co-Renitec** tablets in final marketing packaging, stability chambers, sample labels.
- Procedure:

1. Document the batch numbers, manufacturing dates, and quantities of the tablets received.
2. Label individual sample containers with the product name, batch number, storage condition, and scheduled pull-point.
3. Perform initial (Time 0) testing on a representative sample from each batch.
4. Place the remaining packaged samples into a qualified stability chamber set to the long-term storage condition as per ICH guidelines (e.g., $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ and $60\% \text{ RH} \pm 5\% \text{ RH}$).[\[7\]](#)
5. At each scheduled time point (e.g., 3, 6, 9, 12, 18, 24, and 36 months), withdraw the designated number of samples for analysis.[\[7\]](#)

Protocol 2: Stability-Indicating HPLC Method for Assay and Impurities

- Objective: To simultaneously quantify Enalapril Maleate and Hydrochlorothiazide and their respective degradation products.
- Instrumentation: HPLC system with UV detector, C18 column (e.g., 250 mm x 4.6 mm, 5 μm).
- Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Phosphate Monobasic, Orthophosphoric Acid, Purified Water.
- Chromatographic Conditions (Example):
 - Mobile Phase: A mixture of phosphate buffer and an organic solvent like acetonitrile or methanol. A common mobile phase could be a buffer (e.g., pH 5 acetate buffer), acetonitrile, and methanol in a 60:20:20 v/v ratio.[\[17\]](#)
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30°C .
 - Detection Wavelength: 232 nm.[\[17\]](#)
 - Injection Volume: 20 μL .

- Procedure:

1. Standard Preparation: Accurately weigh and dissolve reference standards of Enalapril Maleate, Hydrochlorothiazide, Enalaprilat, DKP, and DSA in a suitable diluent (e.g., mobile phase) to prepare stock solutions. Create working standards by appropriate dilution.

2. Sample Preparation:

- Weigh and record the average weight of 20 **Co-Renitec** tablets.
- Grind the tablets into a fine, uniform powder.
- Accurately weigh a portion of the powder equivalent to one tablet and transfer it to a volumetric flask.
- Add diluent, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 μm filter before injection.

3. Analysis: Inject the standard and sample preparations into the HPLC system.

4. Calculations: Calculate the assay of each API and the percentage of each impurity based on the peak areas relative to the reference standards.

Protocol 3: Dissolution Testing

- Objective: To determine the in vitro release rate of Enalapril Maleate and Hydrochlorothiazide from the tablet.[18][19]
- Instrumentation: USP Apparatus 2 (Paddle Method).[9]
- Test Conditions:
 - Dissolution Medium: 900 mL of a suitable buffer, such as 0.1 N HCl or a pH 6.8 phosphate buffer.[20]
 - Apparatus Speed: 50 RPM.
 - Temperature: $37^\circ\text{C} \pm 0.5^\circ\text{C}$.

- Procedure:
 1. Place one tablet in each of the six dissolution vessels.
 2. Start the apparatus and withdraw aliquots of the dissolution medium at specified time points (e.g., 10, 15, 20, 30, 45, and 60 minutes).
 3. Replace the withdrawn volume with fresh, pre-warmed medium.
 4. Filter the samples and analyze the concentration of dissolved Enalapril and Hydrochlorothiazide using the HPLC method described in Protocol 2.
 5. Acceptance Criteria: Typically, not less than 80% (Q) of the labeled amount of each API should be dissolved within 30 minutes.

Data Presentation

Quantitative stability data should be summarized in tables to facilitate review and trend analysis.

Table 1: Stability Data for **Co-Renitec** (Batch: XXXXX) at 25°C / 60% RH

Test Parameter	Specification	T=0	T=3 Months	T=6 Months	T=12 Months	T=24 Months	T=36 Months
Appearance	White, biconvex tablet	Complies	Complies	Complies	Complies	Complies	Complies
Assay - Enalapril (%)	90.0 - 110.0	100.2	99.8	99.5	99.1	98.5	97.8
Assay - HCTZ (%)	90.0 - 110.0	99.9	99.7	99.6	99.2	98.8	98.2
Degradation Products (%)							
Enalaprilat	NMT 1.5%	<0.05	0.10	0.15	0.25	0.40	0.65
Diketopiperazine (DKP)	NMT 0.5%	<0.05	<0.05	0.06	0.08	0.12	0.18
DSA (HCTZ Impurity)	NMT 0.5%	<0.05	<0.05	<0.05	0.07	0.10	0.15
Total Impurities	NMT 2.0%	0.08	0.14	0.21	0.40	0.62	0.98
Moisture Content (%)	NMT 2.0%	0.8	0.9	0.9	1.0	1.1	1.2

NMT = Not More Than

Table 2: Dissolution Results (% Released) at 25°C / 60% RH

Time Point	Specification (at 30 min)	T=0	T=6 Months	T=12 Months	T=24 Months	T=36 Months
Enalapril (at 30 min)	NLT 80%	95	94	93	92	90
HCTZ (at 30 min)	NLT 80%	98	97	96	95	94

NLT = Not Less Than

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. shahzeenpharmacy.com [shahzeenpharmacy.com]
- 2. Co-Renitec 20/12.5 : Uses, Side Effects, Interactions, Dosage and more | Farmaco UAE [farmacoinc.com]
- 3. Enalapril Maleate; Hydrochlorothiazide | C31H40CIN5O13S2 | CID 24847772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [Co-renitek treatment of patients with moderate and severe forms of hypertensive disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 6. upm-inc.com [upm-inc.com]
- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 9. usp.org [usp.org]

- 10. Effect of the drug-matrix on the stability of enalapril maleate in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proposal of a new degradation mechanism of enalapril maleate and ...: Ingenta Connect [ingentaconnect.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Determination of Hydrochlorothiazide and Two Major Degradation Products by Stability Indicating High Performance Liquid Chromatography | Bentham Science [eurekaselect.com]
- 16. Degradation of the diuretic hydrochlorothiazide by UV/Solar radiation assisted oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. derpharmacemica.com [derpharmacemica.com]
- 18. Dissolution Testing For Tablets | Teledyne LABS [teledynelabs.com]
- 19. pharmtech.com [pharmtech.com]
- 20. fda.gov [fda.gov]
- To cite this document: BenchChem. [Application Notes & Protocols for Long-Term Stability Testing of Co-Renitec]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12757596#long-term-stability-testing-of-co-renitec-in-laboratory-conditions>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com